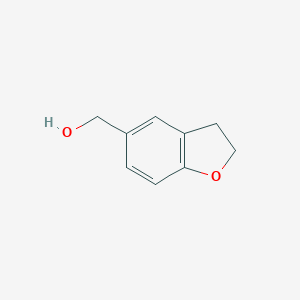

2,3-Dihydro-1-benzofuran-5-ylmethanol

説明

特性

IUPAC Name |

2,3-dihydro-1-benzofuran-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDNBMXUZGAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379853 | |

| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103262-35-7 | |

| Record name | 2,3-dihydro-1-benzofuran-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,3-dihydro-1-benzofuran-5-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2,3-Dihydro-1-benzofuran-5-ylmethanol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 190.24 g/mol. Its structure features a benzofuran moiety, which is known for various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The biological activity of this compound appears to be mediated through several mechanisms:

- Cell Signaling Pathways : Similar benzofuran compounds have been shown to interact with key signaling pathways, including those mediated by extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) .

- Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties by inhibiting lipid peroxidation and scavenging free radicals. This activity is particularly relevant in neuroprotection .

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial effects against various bacterial and fungal strains, making it a candidate for antibiotic development .

Antioxidant Activity

In vitro studies have shown that this compound can inhibit lipid autoxidation and protect against oxidative stress in cellular models. The compound's ability to scavenge superoxide radicals contributes to its neuroprotective potential .

Antimicrobial Activity

The compound exhibits broad-spectrum antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . Its mechanism likely involves disrupting microbial cell membranes or inhibiting essential enzymatic processes.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several studies have investigated the biological activity of benzofuran derivatives, including this compound:

- Neuroprotection Study : A study demonstrated that a related benzofuran compound could protect mice from oxidative damage following traumatic brain injury by reducing lipid peroxidation levels .

- Antimicrobial Efficacy : In a comparative study, this compound showed significant inhibition of bacterial growth compared to standard antibiotics, indicating its potential as a new therapeutic agent .

- Anticancer Activity : Research on benzofuran derivatives has revealed their ability to inhibit the growth of ovarian cancer cells in vitro, suggesting that this compound may share similar properties .

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Inhibits lipid peroxidation | Scavenging free radicals |

| Antimicrobial | Effective against various bacteria and fungi | Disruption of cell membranes or enzymatic inhibition |

| Anticancer | Inhibits cancer cell proliferation | Induction of apoptosis and cell cycle arrest |

科学的研究の応用

Antimicrobial Activity

Recent studies have shown that benzofuran derivatives, including 2,3-dihydro-1-benzofuran-5-ylmethanol, exhibit promising antimicrobial properties . The unique structure allows for interactions with various microbial targets, making it a candidate for developing new antimicrobial agents. For instance, research indicates that modifications to the benzofuran structure can enhance its efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Antitumor Properties

Benzofuran derivatives have been investigated for their anticancer activities . They have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including topoisomerase inhibition and modulation of signaling pathways involved in cell growth . The compound's structure allows it to interact with multiple biological targets, which is advantageous in the design of anticancer drugs.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties . Studies indicate that it could potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases .

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as an important building block for constructing more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions . This versatility makes it valuable in the synthesis of pharmaceuticals and other organic compounds.

Material Science

The compound's unique chemical properties also lend themselves to applications in material science . It can be utilized in the development of polymers and functional materials due to its ability to form stable bonds and enhance material characteristics .

Case Studies

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Diversity and Functional Groups

The table below highlights key structural analogs of 2,3-dihydro-1-benzofuran-5-ylmethanol, emphasizing substituent variations and their implications:

Key Observations:

- Polarity and Reactivity: The hydroxymethyl group in the target compound enhances polarity compared to ketones (e.g., 5-Acetyl-2,3-dihydrobenzo[b]furan) and esters (e.g., ethyl propenoate), making it more soluble in polar solvents .

- Synthetic Utility: The alcohol group in this compound facilitates further functionalization (e.g., oxidation to ketones, esterification), unlike pre-functionalized analogs like 5-Acetyl derivatives .

2.3-Dihydro-1-benzofuran-5-ylmethanol:

- Synthesis : Often derived via reduction of corresponding aldehydes or ketones (e.g., catalytic hydrogenation of 5-formyldihydrobenzofuran) .

- Applications : Used in peptide synthesis (e.g., Fmoc-protected derivatives for bioactive molecules) and as a precursor for anti-inflammatory or antioxidant agents .

Analog-Specific Pathways:

- 5-Acetyl-2,3-dihydrobenzo[b]furan : Synthesized via Friedel-Crafts acylation, critical for heterocyclic drug candidates .

- Ethyl Propenoate Derivatives: Prepared via Heck coupling, applied in polymer chemistry .

- 5-APDB : Synthesized via reductive amination, highlighting its role in designer drug markets .

準備方法

Reaction Conditions and Procedure

To a solution of 2,3-dihydrobenzo[b]furan-5-carboxylic acid (1.64 g, 10 mmol) in tetrahydrofuran (THF, 10 mL), lithium aluminum hydride (949 mg, 25 mmol) is added under ice-cooling. The mixture is stirred at 60°C for 1 hour, after which methanol and 1N hydrochloric acid are introduced to quench the reaction. The precipitate is filtered, and the mother liquor is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the target alcohol (1.5 g, 100%).

Table 1: Key Parameters for LiAlH₄-Mediated Synthesis

| Parameter | Value |

|---|---|

| Starting Material | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid |

| Reducing Agent | LiAlH₄ (2.5 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C |

| Reaction Time | 1 hour |

| Workup | Methanol/HCl quench, filtration, brine wash |

| Yield | 100% |

This method’s efficiency stems from LiAlH₄’s ability to reduce carboxylic acids directly to primary alcohols, bypassing intermediate steps required by milder agents like NaBH₄.

Mechanistic Insights into LiAlH₄ Reduction

Deprotonation and Hydride Transfer

The reaction begins with the deprotonation of the carboxylic acid by LiAlH₄, generating an alkoxide intermediate and hydrogen gas3. The aluminum center, now bearing a partial negative charge, coordinates with the carbonyl oxygen, facilitating nucleophilic attack by a hydride ion. This step forms a tetrahedral intermediate, which undergoes subsequent protonation to yield the primary alcohol3.

Role of Solvent and Temperature

THF stabilizes the reactive intermediates through coordination with lithium ions, while the elevated temperature (60°C) accelerates the hydride transfer step. The ice-cooling during reagent addition mitigates exothermic side reactions, ensuring controlled progression.

Comparative Analysis of Reducing Agents

LiAlH₄ is uniquely suited for this reduction compared to alternatives:

Table 2: LiAlH₄ vs. NaBH₄ in Carboxylic Acid Reduction

| Agent | Reactivity with Carboxylic Acids | Solvent Compatibility | Typical Yield |

|---|---|---|---|

| LiAlH₄ | High | Ethers, THF | 90–100% |

| NaBH₄ | None (requires activation) | Alcohols, Water | Not Applicable |

LiAlH₄’s superior reducing power derives from its stronger Lewis acidity and ability to deliver hydrides in aprotic solvents. NaBH₄ fails to reduce carboxylic acids without prior derivatization (e.g., conversion to esters).

Challenges in Alternative Synthetic Approaches

Hydrogenation Strategies

Attempts to synthesize related 2,3-dihydrobenzofuran derivatives via catalytic hydrogenation (e.g., Pd/C) have faced challenges, including epimerization during ester hydrolysis. For instance, reducing 2-aryl-3-ethoxycarbonyl benzofuran under hydrogenation conditions yielded unstable intermediates, complicating isolation. These limitations underscore the reliability of the LiAlH₄ route for the target compound.

Boronic Acid Intermediate Limitations

While boronic acid derivatives of benzofuran scaffolds are accessible via Suzuki coupling, their applicability to this compound synthesis remains unexplored. The additional steps required for boronate formation and cross-coupling introduce complexity without guaranteed yield improvements.

Scalability and Industrial Feasibility

The documented method’s scalability is evidenced by its adoption in patent literature. Key advantages include:

-

Single-Step Process : Direct reduction avoids multi-step derivatization.

-

Solvent Recovery : THF and methanol can be reclaimed via distillation.

-

Minimal Byproducts : The absence of detectable impurities simplifies purification.

Industrial applications may further optimize the process by employing continuous flow reactors to enhance safety and throughput.

Q & A

Q. What are the established synthetic routes for 2,3-dihydro-1-benzofuran-5-ylmethanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or cyclization of phenolic precursors. For example, NaH in THF has been used to deprotonate intermediates, followed by alkylation with brominated precursors (e.g., 5-bromo-2-methoxybenzaldehyde) to form the dihydrobenzofuran core . Solvent choice (e.g., THF vs. dichloromethane) impacts reaction kinetics, with polar aprotic solvents favoring cyclization. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%) .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzofuran core and methanol substituent. Key signals include:

- ¹H NMR : A triplet at δ 3.2–3.5 ppm (CH₂ in dihydrofuran ring) and a singlet at δ 4.6–4.8 ppm (CH₂OH group) .

- ¹³C NMR : A resonance at δ 70–75 ppm for the oxygen-bearing carbons in the dihydrofuran ring.

High-resolution mass spectrometry (HRMS) validates molecular formula (C₉H₁₀O₂), while IR spectroscopy confirms hydroxyl (3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to oxidation due to the benzylic alcohol group. Stability studies show degradation rates increase under light exposure (>20% over 72 hours under UV) and acidic conditions (pH < 3). Storage in amber vials at −20°C under inert gas (N₂/Ar) is recommended. LC-MS monitoring with deuterated internal standards (e.g., BP-3-d5) can track degradation products like quinone derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps, to predict regioselectivity in electrophilic substitutions. For biological studies, molecular docking (AutoDock Vina) against enzyme targets (e.g., cytochrome P450) identifies binding affinities. Validation requires correlation with experimental IC₅₀ values from enzyme inhibition assays .

Q. How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for dihydrobenzofuran derivatives?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. For example, X-ray crystallography (using SHELXL for refinement ) may reveal a planar dihydrofuran ring, while NMR shows dynamic puckering. Hybrid approaches include variable-temperature NMR to probe energy barriers and DFT-optimized structures to reconcile differences .

Q. What novel catalytic systems (e.g., asymmetric organocatalysis) enable enantioselective synthesis of this compound analogs?

- Methodological Answer : Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric cyclization of prochiral diols, achieving enantiomeric excess (ee) >90%. Reaction optimization involves screening solvents (toluene vs. CHCl₃) and additives (molecular sieves). Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee, while X-ray crystallography confirms absolute configuration .

Q. How can metabolomic studies identify in vivo transformation pathways of this compound?

- Methodological Answer : Radiolabeled analogs (¹⁴C at the benzyl position) are administered in model organisms (e.g., rodents), followed by LC-MS/MS analysis of urine and plasma. Phase I metabolites (hydroxylated derivatives) and Phase II conjugates (glucuronides) are identified using collision-induced dissociation (CID) and compared to synthetic standards. Stable isotope tracing (¹³C) further validates pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。